molecular formula C9H11N5 B11800743 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Katalognummer: B11800743
Molekulargewicht: 189.22 g/mol
InChI-Schlüssel: FTCVXJMYTYUHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound belonging to the pyrazolopyrazine family. This compound is characterized by a fused ring system consisting of a pyrazole and a pyrazine ring, with a cyclobutyl group attached to the nitrogen atom at position 1. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the formation of the pyrazolopyrazine core followed by the introduction of the cyclobutyl group. One common synthetic route starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazole ring. This is followed by the condensation of the pyrazole with a suitable diamine or dicarbonyl compound to form the pyrazine ring. The cyclobutyl group can then be introduced through alkylation reactions using cyclobutyl halides under basic conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor and in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in the regulation of various cellular processes. By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell growth, differentiation, and survival. This makes it a promising candidate for the development of new therapeutic agents for diseases such as cancer .

Vergleich Mit ähnlichen Verbindungen

1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:

    1-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar pyrazole ring but is fused with a pyrimidine ring instead of a pyrazine ring.

    1-Cyclobutyl-1H-pyrazolo[3,4-b]pyridine: This compound has a pyrazole ring fused with a pyridine ring. .

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C9H11N5

Molekulargewicht

189.22 g/mol

IUPAC-Name

1-cyclobutylpyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C9H11N5/c10-8-7-9(12-5-4-11-7)14(13-8)6-2-1-3-6/h4-6H,1-3H2,(H2,10,13)

InChI-Schlüssel

FTCVXJMYTYUHIM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)N2C3=NC=CN=C3C(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.